N'-cyclohexylidene-2-(3-methylphenoxy)acetohydrazide
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Overview
Description
N’-cyclohexylidene-2-(3-methylphenoxy)acetohydrazide is a chemical compound with the molecular formula C15H20N2O2 and a molecular weight of 260.339 g/mol . This compound is part of the hydrazide family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexylidene-2-(3-methylphenoxy)acetohydrazide typically involves the reaction of 3-methylphenoxyacetic acid hydrazide with cyclohexanone under reflux conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid, to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for N’-cyclohexylidene-2-(3-methylphenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexylidene-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N’-cyclohexylidene-2-(3-methylphenoxy)acetohydrazide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-cyclohexylidene-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit β-glucuronidase, an enzyme involved in the hydrolysis of glucuronides . This inhibition can result in various therapeutic effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
N’-cyclohexylidene-2-(3-methylphenoxy)acetohydrazide can be compared with other similar compounds, such as:
N’-cyclohexylidene-2-(3-toluidino)acetohydrazide: Similar structure but with a toluidino group instead of a phenoxy group.
N’-cyclohexylidene-2-(2-methylphenoxy)acetohydrazide: Similar structure but with a methyl group in the ortho position.
The uniqueness of N’-cyclohexylidene-2-(3-methylphenoxy)acetohydrazide lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its analogs.
Properties
Molecular Formula |
C15H20N2O2 |
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Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H20N2O2/c1-12-6-5-9-14(10-12)19-11-15(18)17-16-13-7-3-2-4-8-13/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,17,18) |
InChI Key |
BRGCDCKPMHJSNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=C2CCCCC2 |
Origin of Product |
United States |
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